B1579478 D-Pyroglutamic acid

D-Pyroglutamic acid

Número de catálogo: B1579478
Peso molecular: 129.12
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-Pyroglutamic acid (CAS: 4042-36-8), also known as (R)-(+)-2-Pyrrolidone-5-carboxylic acid, is a cyclic derivative of glutamic acid. It is physiologically present in mammalian tissues and has a molecular formula of C₅H₇NO₃ and a molecular weight of 129.11 g/mol . Structurally, it features a five-membered lactam ring formed by the intramolecular condensation of glutamic acid.

Propiedades

Peso molecular

129.12

Origen del producto

United States

Aplicaciones Científicas De Investigación

Biological Significance

D-Pyroglutamic acid is involved in several metabolic pathways, particularly in the synthesis and degradation of glutathione, a crucial antioxidant in the body. Its formation from glutamine is essential for maintaining cellular redox balance and protecting against oxidative stress.

Metabolic Pathway

  • Glutathione Biosynthesis : D-Pyroglutamic acid is an intermediate in the γ-glutamyl cycle, which is vital for glutathione production. This cycle helps regulate oxidative stress and cellular signaling processes .

Clinical Applications

D-Pyroglutamic acid has been studied for its role in various clinical conditions, particularly those involving oxidative stress and metabolic disturbances.

Pyroglutamic Acidosis

  • Overview : Pyroglutamic acidosis is a metabolic disorder characterized by elevated levels of D-pyroglutamic acid in the blood, often associated with paracetamol (acetaminophen) use. It can lead to severe metabolic acidosis and has been documented in numerous clinical cases .
  • Case Studies : A systematic review identified 131 cases of drug-related pyroglutamic acidosis, primarily in older adults with pre-existing conditions. The management typically involves discontinuing the offending agent (e.g., paracetamol) and administering bicarbonate or N-acetylcysteine to restore glutathione levels .

Role in Polycystic Ovary Syndrome (PCOS)

  • Research Findings : Studies have shown that cumulus cells from women with PCOS exhibit high concentrations of D-pyroglutamic acid. This accumulation correlates with reduced synthesis of glutathione, leading to increased oxidative stress within these cells .

Nutritional Applications

D-Pyroglutamic acid is also explored for its potential benefits in nutrition and supplementation:

Sports Nutrition

  • Use in Formulations : Due to its role in enhancing amino acid absorption and reducing antigenicity, D-pyroglutamic acid is considered beneficial in sports drinks and nutritional supplements aimed at improving recovery and performance .

Infant Nutrition

  • Peptide Hydrolysates : Enzymatic hydrolysates containing pyroglutamyl peptides are utilized in infant formulas to enhance nutritional value while minimizing allergic reactions .

Research Methodologies

To study the applications of D-pyroglutamic acid effectively, various methodologies have been employed:

MethodologyDescription
Chromatography Used for quantifying plasma levels of pyroglutamic acid post-ingestion .
NMR Analysis Analyzes metabolic pathways involving glutamine and pyroglutamic acid .
Clinical Case Reviews Documenting patient outcomes related to pyroglutamic acidosis .

Comparación Con Compuestos Similares

Key Properties and Functions :

  • Biological Roles: Releases γ-aminobutyric acid (GABA) in the cerebral cortex, exhibiting anti-anxiety effects in rodents .
  • Metabolic Impact: Shortens plasma ethanol half-life during acute intoxication .
  • Culinary Retention: Retained in higher proportions during steaming of germinated rice, unlike other amino acids degraded by high-temperature cooking methods like frying .
  • Microbiome Interaction : Correlates strongly with gut microbes such as Christensenellaceae_R-7_group and Ruminiclostridium_9 in metabolomic studies .

Comparison with Similar Compounds

Enantiomeric Comparison: D- vs. L-Pyroglutamic Acid

Property D-Pyroglutamic Acid L-Pyroglutamic Acid
Biological Activity Limited direct activity in humans; associated with ethanol metabolism Biologically active in humans; involved in protein synthesis and metabolic pathways
Occurrence Found in microbial metabolites and cooked foods Naturally abundant in proteins and dietary sources
Metabolic Pathways Synergistically altered by high copper/fructose diets in rat fecal metabolome Implicated in oxidative stress and drug-induced acidosis (e.g., paracetamol toxicity)
Structural Stability Forms crystalline structures under specific conditions More prone to spontaneous cyclization from glutamic acid in proteins

Key Findings :

  • Enantiomer-Specific Effects : D-Pyroglutamic acid shows distinct interactions with gut microbiota, while L-Pyroglutamic acid is central to human metabolic disorders like pyroglutamic acidosis .
  • Cooking Stability : Both enantiomers are heat-sensitive, but D-form retention is higher in steamed foods due to reduced thermal degradation .

Comparison with Glutamic Acid and GABA

Compound Structure Key Roles Culinary Impact Health Implications
D-Pyroglutamic Acid Cyclic lactam GABA release, microbiome modulation Retained in steaming; degraded in frying Anti-anxiety, ethanol metabolism
Glutamic Acid Linear amino acid Neurotransmitter, protein precursor Degrades into pyroglutamic acid under heat Umami taste enhancer; excess linked to excitotoxicity
GABA Non-proteinogenic Anti-hypertensive, neuroinhibitory Increased via soaking/steaming in rice Reduces blood pressure, anti-diabetic

Research Highlights :

  • Thermal Degradation : Glutamic acid cyclizes to pyroglutamic acid during cooking, but excessive heat (e.g., frying) reduces both compounds .
  • Functional Synergy : D-Pyroglutamic acid and GABA are retained together in steamed foods, enhancing nutraceutical profiles .

Comparison with Other Cyclic Amino Acid Derivatives

Compound Structure Key Differences Shared Pathways
Proline Cyclic secondary amine Integral to collagen structure; no lactam ring Both participate in stress response
5-Oxoproline Cyclic ketoacid Accumulates in pyroglutamic acidosis Derived from glutathione metabolism
D-Pyroglutamic Acid Lactam ring Unique microbial correlations Involved in xenobiotic metabolism

Clinical Relevance :

  • Proline : Unlike D-pyroglutamic acid, proline is metabolized via the urea cycle and lacks GABAergic effects .

Data Tables

Table 1: Physicochemical Properties

Property D-Pyroglutamic Acid L-Pyroglutamic Acid Glutamic Acid
Molecular Weight 129.11 g/mol 129.11 g/mol 147.13 g/mol
Melting Point 160–162.5°C 162–165°C 205°C (decomposes)
Solubility 10 mM in DMSO Water-soluble Water-soluble

Table 2: Retention in Cooking Methods (Germinated Rice)

Compound Steaming Baking Frying
D-Pyroglutamic Acid High Moderate Low
GABA High Low Very Low
Glutamic Acid Moderate Low Very Low

Data derived from metabolomic profiling

Métodos De Preparación

Overview

A recent patented method emphasizes a one-pot synthesis approach to prepare D-pyroglutamic acid derivatives efficiently, overcoming limitations of traditional multi-step syntheses that require intermediate purification. This method is particularly industrially relevant due to its simplicity, high yield, and purity.

Method Description

  • Step 1: The starting D-pyroglutamic acid derivative (I) is reacted with an alcohol and thionyl chloride to form the corresponding D-pyroglutamic acid ester derivative (II).
  • Step 2: The ester solution is treated with an amino protecting group and a catalyst at controlled temperatures (10–25°C) to yield an oily intermediate.
  • Step 3: Addition of an anti-solvent precipitates the product, which is then crystallized, filtered, and dried to obtain a high-purity powder of D-pyroglutamic acid derivative (III).

Key Features

  • No need for intermediate isolation or column purification.
  • High product purity (>98%) and overall two-step yield exceeding 90%, representing a 20% improvement over traditional methods.
  • Simplified processing reduces equipment, time, and waste, favoring industrial scale-up.
  • Crystallization effectively removes impurities, enhancing product quality.

Reaction Scheme Summary

Step Reaction Description Conditions Outcome
1 D-pyroglutamic acid derivative + alcohol + SOCl₂ Room temperature D-pyroglutamic acid ester (II)
2 Ester (II) + amino protecting group + catalyst + DCM 10–25°C, dropwise addition Oily intermediate
3 Addition of anti-solvent, cooling, crystallization Controlled temperature Crystalline D-pyroglutamic acid derivative (III)

Notes on Substituents

  • The R₁ group on the nitrogen atom in the starting derivative can vary (e.g., hydrogen, methyl, dimethyl, ethyl, propyl, isopropyl), allowing structural diversity.

Domino Michael–Michael Addition Strategy

Overview

An alternative synthetic route involves a domino Michael–Michael reaction between a tethered diacid and a propargyl ketone, providing a convergent and modular pathway to pyroglutamic acid derivatives.

Method Description

  • The amide-tethered diacid reacts intramolecularly with an alkynone via sequential Michael additions.
  • This tandem reaction proceeds rapidly, with high atom economy and without the need for intermediate isolation.
  • The resulting highly functionalized products serve as versatile pyroglutamate building blocks.

Advantages

  • Short synthetic sequence with high convergence.
  • Modular approach allows easy modification of starting materials to generate diverse derivatives.
  • Avoids strong bases or stoichiometric promoters, simplifying reaction conditions.

Reaction Scheme Summary

Step Reaction Description Outcome
1 Amide-tethered diacid + alkynone (Michael addition) Mono-Michael adducts (134, 135)
2 Intramolecular cyclization of adducts Highly functionalized pyroglutamate product

Multicomponent Knoevenagel–Michael–Hydrolysis–Lactamization–Decarboxylation (KMHL-D) Sequence

Overview

This novel one-pot multicomponent synthesis provides a practical route to 3-substituted pyroglutamic acid derivatives under mild conditions.

Method Description

  • Meldrum's acid, an aldehyde, and a Schiff base react in one pot.
  • The reaction proceeds through a chemoselective Knoevenagel condensation followed by Michael addition, hydrolysis, lactamization, and decarboxylation.
  • This domino sequence efficiently forms 4-carboxy-3-substituted pyroglutamic acid derivatives.

Advantages

  • Mild reaction conditions.
  • Broad substrate scope including enolizable aliphatic aldehydes.
  • The carboxy intermediate formed accelerates the overall reaction.
  • High atom economy and operational simplicity.

Reaction Scheme Summary

Step Reaction Description Outcome
1 Meldrum's acid + aldehyde + Schiff base Knoevenagel condensation intermediate
2 Michael addition, hydrolysis, lactamization, decarboxylation 3-substituted pyroglutamic acid derivative

Comparative Summary of Preparation Methods

Method Key Features Yield & Purity Industrial Suitability Notes
One-Pot Esterification & Protection No intermediate purification, crystallization purification >90% yield, >98% purity High (simple, less waste) Suitable for large-scale production
Domino Michael–Michael Addition Tandem intramolecular reaction, modular High yield, stereoselective Moderate (requires specific substrates) Efficient for diverse derivatives
KMHL-D Multicomponent Domino Reaction One-pot multicomponent, mild conditions Good yields, broad substrate scope High (operationally simple) Novel approach for 3-substituted derivatives

Q & A

Q. What analytical methods are recommended for identifying D-Pyroglutamic acid in complex biological matrices?

Methodological Answer: To identify D-Pyroglutamic acid, use liquid chromatography-mass spectrometry (LC-MS) with chiral columns to distinguish it from its enantiomer (L-form). Validate the method using synthetic standards and spike-recovery experiments in biological fluids (e.g., plasma, urine). For quantification, employ isotope-labeled internal standards (e.g., D-Pyroglutamic acid-d3) to correct for matrix effects .

Q. How can researchers synthesize high-purity D-Pyroglutamic acid for in vitro studies?

Methodological Answer: D-Pyroglutamic acid can be synthesized via cyclization of D-glutamic acid under controlled acidic conditions (e.g., HCl catalysis at 100°C). Purify the product using recrystallization (ethanol/water mixture) and verify enantiomeric purity via polarimetry or chiral HPLC. For advanced applications, enantioselective synthesis from D-pyroglutaminol derivatives is recommended .

Advanced Research Questions

Q. How to design a PICOT-based study investigating D-Pyroglutamic acid's role in neuroprotection?

Methodological Answer: Apply the PICOT framework :

  • Population (P): Neuronal cell lines (e.g., SH-SY5Y) or rodent models of neurodegeneration.
  • Intervention (I): D-Pyroglutamic acid at varying concentrations (0.1–10 mM).
  • Comparison (C): L-Pyroglutamic acid or untreated controls.
  • Outcome (O): Mitochondrial membrane potential (JC-1 assay), ROS levels (DCFDA), and apoptosis markers (caspase-3).
  • Time (T): Acute (24–48 hr) vs. chronic (7–14 days) exposure.
    Validate outcomes using transcriptomic (RNA-seq) and metabolomic (NMR) profiling .

Q. How to resolve contradictions in D-Pyroglutamic acid's metabolic effects across studies?

Methodological Answer: Contradictions often arise from species-specific metabolism or assay conditions. Address this by:

  • Conducting dose-response studies to identify biphasic effects.
  • Comparing results across models (e.g., human primary hepatocytes vs. murine models).
  • Analyzing enzyme kinetics (e.g., pyroglutamyl peptidase activity) under physiological vs. pathophysiological pH/temperature. Use meta-analysis tools (e.g., RevMan) to harmonize disparate datasets .

Q. What experimental strategies are optimal for studying D-Pyroglutamic acid's pharmacokinetics in renal disease models?

Methodological Answer: In nephrectomy-induced chronic kidney disease (CKD) models:

  • Administer D-Pyroglutamic acid intravenously (5–20 mg/kg) and collect serial plasma/urine samples.
  • Quantify using LC-MS/MS with a lower limit of detection (LLOD) ≤10 ng/mL.
  • Model pharmacokinetic parameters (Cmax, AUC, t1/2) using non-compartmental analysis (Phoenix WinNonlin). Correlate with renal biomarkers (creatinine, cystatin C) .

Q. How to assess D-Pyroglutamic acid's chiral stability in long-term cell culture experiments?

Methodological Answer:

  • Prepare D-Pyroglutamic acid in culture media (DMEM/F12) and incubate at 37°C/5% CO2.
  • Collect aliquots at 0, 24, 48, and 72 hr.
  • Analyze enantiomeric integrity via chiral HPLC (Chirobiotic T column) with UV detection (210 nm).
  • Account for racemization rates using Arrhenius kinetics if extrapolating to in vivo conditions .

Q. What statistical approaches are recommended for analyzing D-Pyroglutamic acid's dose-dependent antioxidant effects?

Methodological Answer:

  • Use non-linear regression (GraphPad Prism) to fit dose-response curves (e.g., DPPH scavenging assay).
  • Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., IC50 values across cell lines).
  • For omics data, employ pathway analysis (IPA, MetaboAnalyst) to identify antioxidant-related pathways (Nrf2/ARE, glutathione metabolism) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.